13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]
CAS No.: 6543-57-3
Cat. No.: VC21352815
Molecular Formula: C28H16O8
Molecular Weight: 480.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]] - 6543-57-3](/images/no_structure.jpg)
CAS No. | 6543-57-3 |
---|---|
Molecular Formula | C28H16O8 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone |
Standard InChI | InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H |
Standard InChI Key | CXYDCKACBCGGRF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O2 |
Chemical Identity and Fundamental Properties
The target compound is a macrocyclic structure characterized by a complex arrangement of butadiene units and oxygenated functional groups. It belongs to a class of compounds that can be considered as specialized crown ether derivatives with significant structural rigidity due to the presence of multiple aromatic rings.
Basic Chemical Information
The compound possesses the following fundamental chemical identifiers:
Property | Value |
---|---|
CAS Number | 6543-57-3 |
Molecular Formula | C28H16O8 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2,10,18,26-tetraoxapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1(32),4,6,8,12,14,16,20,22,24,28,30-dodecaene-3,11,19,27-tetrone |
Standard InChI | InChI=1S/C28H16O8/c29-25-17-9-1-5-13-21(17)33-26(30)19-11-3-7-15-23(19)35-28(32)20-12-4-8-16-24(20)36-27(31)18-10-2-6-14-22(18)34-25/h1-16H |
Standard InChIKey | CXYDCKACBCGGRF-UHFFFAOYSA-N |
Purity (Commercial) | > 95% |
Common Synonyms
This complex macrocyclic compound is known by several alternative names in scientific literature:
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Tetrasalicylide
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2-[[2-[[2-[(2-Hydroxybenzoyl)oxy]benzoyl]oxy]benzoyl]oxy]benzoic acid lactone
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6H,12H,18H,24H-5,11,17,23-Tetraoxatetrabenzo[a,e,i,m]cyclohexadecene-6,12,18,24-tetrone
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6H,12H,18H,24H-Tetrabenzo[b,f,j,n] tetraoxacyclohexadecin-6,12,18,24-tetrone
Molecular Structure and Physicochemical Properties
Structural Features
The structural arrangement can be visualized as a cyclic system where four benzene rings are connected through ester linkages, forming a macrocyclic tetraester. This creates a rigid structure with a defined cavity that may have host-guest chemistry potential, similar to other macrocyclic compounds such as crown ethers .
Synthesis Methods and Approaches
Documented Synthesis
Based on available literature, the compound can be synthesized with a reported yield of 36% through a reaction involving trichlorophosphate in toluene under reflux conditions for approximately 6 hours . This synthetic approach was documented in the work by Tanaka, Koichi; Hayashi, Satoshi; and Caira, Mino R. published in Organic Letters (2008, volume 10, number 11, pages 2119-2122) .
Structural Analysis and Theoretical Studies
Conformational Properties
Density functional theory (DFT) studies on related macrocycles indicate that the size and nature of the macrocyclic ring significantly influence the dihedral angles and conformational stability. The target compound, with its rigid butadiene-1,4-diyl bridges, likely exhibits restricted conformational flexibility, potentially leading to interesting stereochemical properties .
Strain Energy and Stability
Structural Feature | Expected Effect on Properties |
---|---|
Rigid butadiene-1,4-diyl bridges | Increased conformational stability; higher racemization barriers |
Ester linkages (tetraoxo groups) | Potential binding sites for metal ions; sites for hydrolysis |
Cyclic arrangement | Defined cavity with potential host-guest chemistry; increased strain energy |
Multiple aromatic rings | π-stacking capabilities; increased rigidity; potential for electronic applications |
Future Research Directions
Structural Modifications and Derivatives
Given the complex architecture of the target compound, numerous structural modifications could be explored:
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Variation of the butadiene bridge components to alter conformational properties
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Introduction of additional functional groups to modify binding capabilities
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Incorporation of chiral elements to create stereoselective binding agents
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Development of stimuli-responsive derivatives through strategic functionalization
Comprehensive Characterization Studies
Future research would benefit from comprehensive characterization of the compound, including:
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Detailed crystallographic studies to definitively establish the three-dimensional structure
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Host-guest binding studies with various cations and neutral molecules
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Investigation of potential catalytic properties
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Exploration of electronic and photophysical properties
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